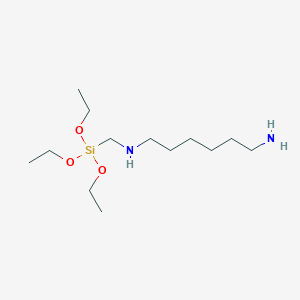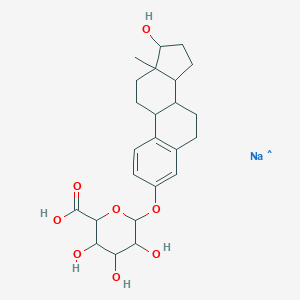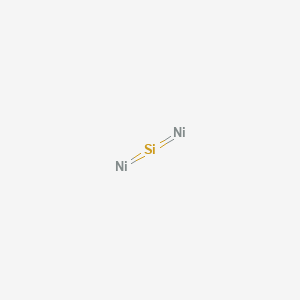
1,6-Hexanediamine, N-((triethoxysilyl)methyl)-
Vue d'ensemble
Description
“1,6-Hexanediamine, N-((triethoxysilyl)methyl)-” is an organic compound with the molecular formula C13H32N2O3Si and a molecular weight of 292.49 g/mol . It is also known by other names such as “N-(6-Aminohexyl)aminomethyltriethoxysilane” and "N-[(Triethoxysilyl)methyl]-1,6-hexanediamine" .
Synthesis Analysis
The synthesis of “1,6-Hexanediamine, N-((triethoxysilyl)methyl)-” and its derivatives often involves several chemical reactions, including chlorination, condensation, hydrolysis, and further condensation steps. The carbonylation of 1,6-hexanediamine (HDA) is an important method for the production of dimethyl hexane-1,6-dicarbamate (HDC), which is of great significance for the non-phosgene synthesis of hexamethylene-diisocyanate .Molecular Structure Analysis
The molecular structure of “1,6-Hexanediamine, N-((triethoxysilyl)methyl)-” can be represented by the InChI string:InChI=1S/C13H32N2O3Si/c1-4-16-19 (17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 . Physical And Chemical Properties Analysis
“1,6-Hexanediamine, N-((triethoxysilyl)methyl)-” has a boiling point of 160 °C (Press: 0.1 Torr), a density of 0.928 g/cm3, and a refractive index of 1.4385 . It is soluble in common organic solvents, such as ethanol, acetone, and dimethylformamide . It is a silane compound that can be hydrolyzed at room temperature .Applications De Recherche Scientifique
Solubility and Thermodynamic Properties
The solubility of N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine, a derivative of 1,6-Hexanediamine, has been studied in seven pure solvents and two binary solvent mixtures . This research is crucial for the design and simulation of crystallization procedures .
Synthesis of Hindered Amine Light Stabilizers
1,6-Hexanediamine derivatives are key intermediates in the synthesis of hindered amine light stabilizers. These stabilizers are widely used in the synthesis of polypropylene, polyethylene, epoxy resin, and other types of polymers .
Crystallization Technique
The crystallization technique, which has several advantages over other common separation methods like distillation and adsorption, can be improved by understanding the solubilities of compounds like 1,6-Hexanediamine derivatives in pure solvents or solvent mixtures .
Synthesis of Semi-Aromatic Polyamides
1,6-Hexanediamine is used in the synthesis of bio-based semi-aromatic polyamides, such as Poly (decamethylene terephthalamide) (PA10T). The addition of 1,6-Hexanediamine (HAD) for copolyamides PA10T/6 T can effectively tune the melting temperatures, improving the processing properties .
Improvement of Mechanical Properties
The mechanical properties such as bending modulus and tensile strength of PA10T/6 T remarkably improve with increased 1,6-Hexanediamine content .
Thermal Stability
Polyamides synthesized with 1,6-Hexanediamine, such as PA10T/6 T, possess excellent thermal stability. This makes them suitable for applications in high-temperature resistance fields, such as the electrical, automobile, aerospace, and military industries .
Safety and Hazards
Propriétés
IUPAC Name |
N'-(triethoxysilylmethyl)hexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQTYXHHYIJDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNCCCCCCN)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164751 | |
| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
CAS RN |
15129-36-9 | |
| Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)





![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)



